3-Chloro-4-fluoro-3'-methoxybenzophenone
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Overview
Description
3-Chloro-4-fluoro-3’-methoxybenzophenone is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol It is a derivative of benzophenone, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chloro-4-fluorobenzoyl chloride and 3-methoxybenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:
3-chloro-4-fluorobenzoyl chloride+3-methoxybenzeneAlCl33-Chloro-4-fluoro-3’-methoxybenzophenone
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4-fluoro-3’-methoxybenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-3’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzophenones.
Oxidation: Formation of benzophenone carboxylic acids.
Reduction: Formation of benzophenone alcohols.
Scientific Research Applications
3-Chloro-4-fluoro-3’-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-3’-methoxybenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: A related compound with similar substituents but different functional groups.
4-Chloro-3’-methoxybenzophenone: Lacks the fluoro substituent.
3-Chloro-4-fluoroiodobenzene: Contains an iodine substituent instead of a methoxy group.
Uniqueness
3-Chloro-4-fluoro-3’-methoxybenzophenone is unique due to the combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-13(16)12(15)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNCHFCLGOLKMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641483 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-77-3 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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